1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
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Overview
Description
Sphingosine-1-phosphate (S1P) receptor antagonist, highly selective for S1P2 (EDG-5). Inhibits S1P binding to human S1P2 receptors with an IC50 value of 17.6 nM. At concentrations up to 10 μM, displays 4.2% inhibition of S1P3 and does not antagonize S1P1. Enhances S1P-induced angiogenesis in vivo.
Scientific Research Applications
Antiviral and Antimicrobial Applications
- Antiviral Activity : Research on N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives shows that they exhibit moderate to high activities against hepatitis B virus (HBV), indicating potential antiviral applications (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
- Antimicrobial Properties : Synthesized pyrazolo[3,4-b]pyridine-based heterocycles were found to have significant antibacterial properties, suggesting their potential as antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Anticancer Research
- Anticancer Agents : Studies on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrate significant antiproliferative effects against various cancer cell lines, indicating their application in anticancer research (Feng et al., 2020).
- Anticonvulsant Activity : Some synthesized pyrazolopyrimidines derivatives show promising anticonvulsant activity, suggesting their potential use in treating convulsive disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).
Photophysical Properties
- Fluorescence Studies : The effect of substituents on the fluorescence properties of pyrazolo[3,4-b]pyridines has been investigated, which could be relevant in the field of material sciences (Patil, Shelar, & Toche, 2011).
Other Applications
- Anti-Inflammatory and Enzyme Inhibitory Activity : Certain pyrazolopyrimidin-4-one derivatives have shown potential as anti-5-lipoxygenase agents and in enzyme inhibition, which could be beneficial in treating inflammation-related diseases (Rahmouni et al., 2016).
Properties
CAS No. |
547756-93-4 |
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Molecular Formula |
C17H19Cl2N7O |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |
InChI |
InChI=1S/C17H19Cl2N7O/c1-4-5-10-6-13(21-16-14(10)9(2)25-26(16)3)23-24-17(27)22-15-11(18)7-20-8-12(15)19/h6-8H,4-5H2,1-3H3,(H,21,23)(H2,20,22,24,27) |
InChI Key |
GDFXUTXWCNQTEF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl |
Canonical SMILES |
CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl |
Synonyms |
1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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